

The Role of Rhodium in Platinum Alloy Catalysts: A Technical Guide

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Abstract

Platinum-group metals are pivotal in catalysis, with platinum being a cornerstone in a myriad of industrial applications. The addition of rhodium to platinum to form bimetallic alloy catalysts often leads to significant enhancements in activity, selectivity, and stability. This technical guide delves into the fundamental role of rhodium in platinum alloy catalysts, providing a comprehensive overview for researchers, scientists, and professionals in drug development. The synergistic effects between platinum and rhodium are explored across key catalytic applications, including automotive exhaust treatment, ammonia oxidation, and selective hydrogenation reactions relevant to fine chemical and pharmaceutical synthesis. This document outlines detailed experimental protocols for the synthesis and characterization of these advanced materials and presents quantitative performance data to facilitate comparative analysis.

Introduction

Bimetallic catalysts often exhibit properties that are superior to their individual metallic components, a phenomenon attributed to synergistic electronic and geometric effects. In the realm of platinum-based catalysis, rhodium has emerged as a critical alloying element. The inclusion of rhodium can modify the electronic structure of platinum, enhance resistance to poisoning, and introduce new reaction pathways.[1][2] This guide will elucidate the multifaceted



role of rhodium in platinum alloy catalysts, with a focus on applications pertinent to research and development in the chemical and pharmaceutical industries.

Synergistic Effects of Rhodium in Platinum Alloy Catalysts

The enhanced performance of platinum-rhodium (Pt-Rh) alloy catalysts stems from a combination of factors:

- Electronic Modifications: Rhodium can donate or withdraw electron density from platinum, altering the adsorption energies of reactants and intermediates. This electronic effect can weaken the binding of poisoning species like carbon monoxide (CO), thereby increasing the catalyst's longevity and efficiency.
- Geometric Arrangements: The formation of Pt-Rh alloys creates unique surface structures
 with distinct arrangements of platinum and rhodium atoms. These specific ensembles of
 atoms can facilitate reaction pathways that are not favored on the surfaces of the pure
 metals.
- Enhanced Oxygen Storage and Mobility: In oxidation reactions, particularly in three-way catalysts, the presence of rhodium can improve the oxygen storage capacity of the support material (e.g., ceria-zirconia) and facilitate the mobility of lattice oxygen, which is crucial for the oxidation of CO and hydrocarbons.[2]
- Improved Thermal Stability: Rhodium can enhance the thermal stability of platinum nanoparticles, preventing sintering and loss of active surface area at high operating temperatures.[3]

Key Applications and Performance Data

The synergistic interplay between platinum and rhodium leads to superior catalytic performance in several critical applications.

Three-Way Catalysis for Automotive Emissions Control

In automotive catalytic converters, Pt-Rh alloys are instrumental in the simultaneous conversion of carbon monoxide (CO), unburned hydrocarbons (HC), and nitrogen oxides (NOx)



into harmless products (CO2, H2O, and N2). Platinum is highly effective for the oxidation of CO and HC, while rhodium is exceptionally efficient in the reduction of NOx.[2] The combination of the two metals in an alloyed state results in a catalyst that is more active and durable than either metal alone.

Table 1: Comparative Performance of Pt and Pt-Rh Catalysts in CO Oxidation and NOx Reduction

Catalyst Composition	Application	Key Performance Metric	Value	Reference
Pt/y-Al2O3	CO Oxidation	Light-off Temperature (T50)	~150 °C	[2]
Pt-Rh/γ-Al2O3	CO Oxidation	Light-off Temperature (T50)	~125 °C	[2]
Pt/Al2O3	NOx Reduction	Max. NOx Conversion	~60%	[4]
Rh/Al2O3	NOx Reduction	Max. NOx Conversion	~85%	[5]
Pt-Rh (3:1)/Al2O3	NOx Reduction	Max. NOx Conversion	>90%	[4]

Ammonia Oxidation

Pt-Rh alloy gauzes are the industry standard for the catalytic oxidation of ammonia to nitric oxide, a key step in the production of nitric acid. Rhodium is added to platinum to improve the mechanical strength of the gauzes at high temperatures and to enhance the selectivity towards NO.

Selective Hydrogenation in Fine Chemical and Pharmaceutical Synthesis



The selective hydrogenation of functional groups is a cornerstone of organic synthesis, particularly in the pharmaceutical industry. Pt-Rh alloy catalysts can offer unique selectivity in these transformations. For instance, in the hydrogenation of phenol, a model compound for bio-oil upgrading and a substrate in fine chemical synthesis, Pt-Rh catalysts can influence the product distribution between cyclohexanone and cyclohexanol.

Table 2: Performance of Pt and Rh-based Catalysts in Phenol Hydrogenation

Catalyst	Temperatur e (°C)	H2 Pressure (bar)	Phenol Conversion (%)	Selectivity to Cyclohexan one (%)	Reference
5 wt% Pt/C	80	20	100	~50	[6]
5 wt% Rh/C	80	20	~80	~60	[7]

Experimental Protocols Catalyst Synthesis

This method involves the simultaneous impregnation of a support material with precursor salts of both platinum and rhodium.

Materials:

- y-Alumina (y-Al2O3) support
- Chloroplatinic acid hexahydrate (H2PtCl6·6H2O)
- Rhodium(III) chloride hydrate (RhCl3·xH2O)
- · Deionized water

Procedure:

 Support Pre-treatment: Dry the γ-Al2O3 support at 120 °C for 4 hours to remove adsorbed water.



- Precursor Solution Preparation: Calculate the required amounts of H2PtCl6·6H2O and RhCl3·xH2O to achieve the desired metal loading (e.g., 1 wt% total metal with a Pt:Rh atomic ratio of 5:1). Dissolve the calculated amounts of the precursor salts in a volume of deionized water equal to the pore volume of the γ-Al2O3 support (incipient wetness impregnation).
- Impregnation: Add the precursor solution dropwise to the dried γ-Al2O3 support while continuously mixing to ensure uniform distribution.
- Drying: Dry the impregnated support at 120 °C for 12 hours.
- Calcination: Calcine the dried catalyst in a furnace under a flow of air. Ramp the temperature to 500 °C at a rate of 5 °C/min and hold for 4 hours.
- Reduction: Reduce the calcined catalyst in a tube furnace under a flow of 5% H2 in Ar. Ramp the temperature to 400 °C at a rate of 5 °C/min and hold for 2 hours.
- Passivation and Storage: Cool the catalyst to room temperature under an inert atmosphere (e.g., Ar). The catalyst is now ready for characterization and use.

The polyol method allows for the synthesis of well-defined, size-controlled nanoparticles in a liquid medium that acts as both a solvent and a reducing agent.

Materials:

- Chloroplatinic acid hexahydrate (H2PtCl6·6H2O)
- Rhodium(III) acetylacetonate (Rh(acac)3)
- Ethylene glycol (EG)
- Polyvinylpyrrolidone (PVP, as a stabilizing agent)
- Acetone

Procedure:



- Precursor and Stabilizer Solution: In a three-neck flask, dissolve a specific amount of PVP in ethylene glycol under an inert atmosphere (e.g., Ar) with magnetic stirring. The molar ratio of PVP to the total metal precursors is a critical parameter for controlling nanoparticle size.[8]
- Addition of Metal Precursors: Add the desired molar ratio of H2PtCl6·6H2O and Rh(acac)3 to the PVP/EG solution.
- Heating and Reduction: Heat the mixture to a specific temperature (e.g., 160-195 °C) under continuous stirring and Ar flow.[9] The reaction time at this temperature will influence the final composition and structure of the nanoparticles.
- Nanoparticle Precipitation and Washing: After cooling to room temperature, add acetone to
 the solution to precipitate the Pt-Rh nanoparticles. Centrifuge the mixture to separate the
 nanoparticles from the supernatant. Wash the nanoparticles multiple times with a mixture of
 ethanol and acetone to remove residual PVP and ethylene glycol.
- Drying: Dry the washed nanoparticles in a vacuum oven at 60 °C.

Catalyst Characterization

TPR is used to determine the reduction behavior of the metal oxides on the catalyst support.

Procedure:

- Sample Preparation: Place a known weight of the calcined catalyst in a quartz U-tube reactor.
- Pre-treatment: Heat the sample in a flow of inert gas (e.g., Ar) to a specific temperature (e.g., 300 °C) to remove any adsorbed impurities and then cool to room temperature.
- Reduction: Switch the gas flow to a reducing mixture (e.g., 5% H2 in Ar). Heat the sample at a linear rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).
- Detection: Monitor the H2 consumption using a thermal conductivity detector (TCD). The
 resulting TPR profile provides information on the reduction temperatures of the different
 metal species.

Foundational & Exploratory





XRD is used to identify the crystalline phases and estimate the crystallite size of the metallic nanoparticles.

Procedure:

- Sample Preparation: Finely grind the catalyst powder and mount it on a sample holder.
- Data Acquisition: Collect the diffraction pattern using a diffractometer with Cu Kα radiation.
 Scan over a 2θ range relevant for Pt and Rh (e.g., 20-90°).
- Data Analysis: Identify the crystalline phases by comparing the diffraction peaks with standard reference patterns (e.g., from the JCPDS database). Estimate the average crystallite size using the Scherrer equation.[10]

XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the elements on the catalyst surface.

Procedure:

- Sample Preparation: Mount the catalyst powder on a sample holder using conductive carbon tape.
- Data Acquisition: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument. Use a monochromatic Al Kα or Mg Kα X-ray source. Acquire survey scans to identify all elements present on the surface and high-resolution scans for the Pt 4f and Rh 3d regions to determine their chemical states.
- Data Analysis: Calibrate the binding energy scale using the C 1s peak (284.8 eV). Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and relative concentrations of the different oxidation states.

HR-TEM provides direct visualization of the nanoparticle size, morphology, and dispersion on the support.

Procedure:

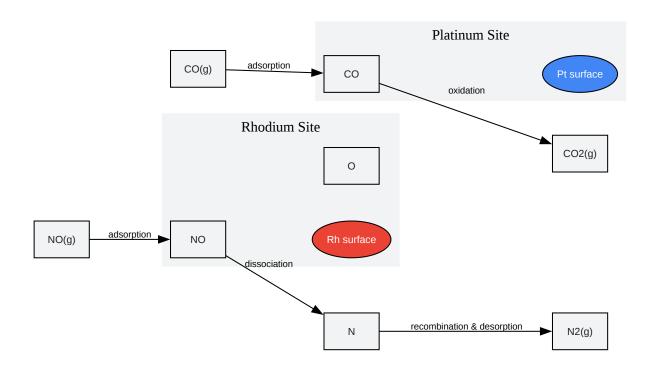


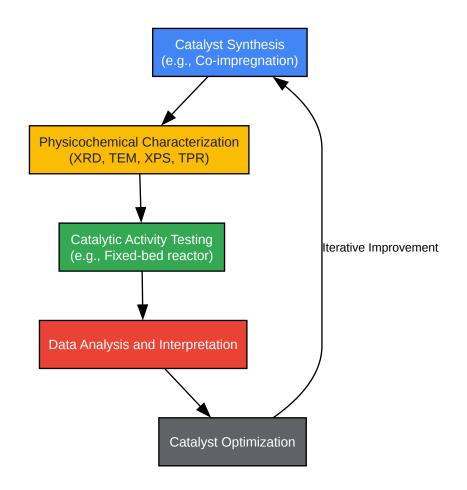
- Sample Preparation: Disperse the catalyst powder in a solvent (e.g., ethanol) using an ultrasonic bath. Deposit a drop of the suspension onto a carbon-coated copper grid and allow the solvent to evaporate.[1][11]
- Imaging: Analyze the sample using a high-resolution transmission electron microscope.
 Acquire images at different magnifications to assess the overall dispersion and individual nanoparticle morphology.
- Analysis: Measure the size of a statistically significant number of nanoparticles (e.g., >100)
 to determine the average particle size and size distribution.

Visualizations Signaling Pathways and Mechanisms

The synergistic effect of Pt and Rh in NOx reduction within a three-way catalyst is a complex process involving multiple reaction steps on the catalyst surface. The following diagram illustrates a simplified reaction pathway.









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